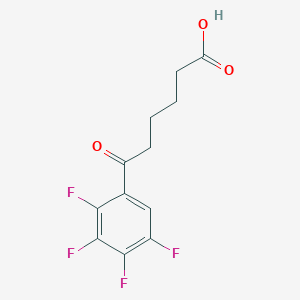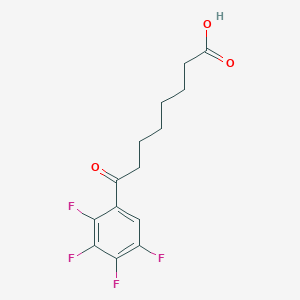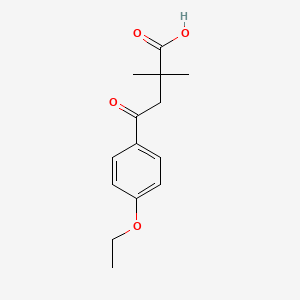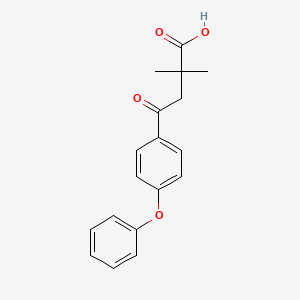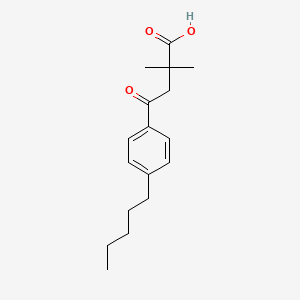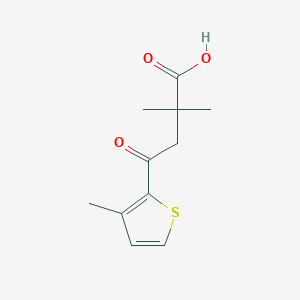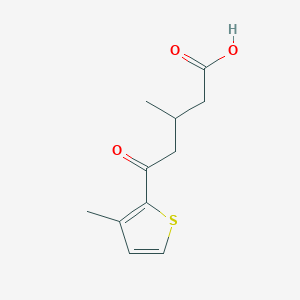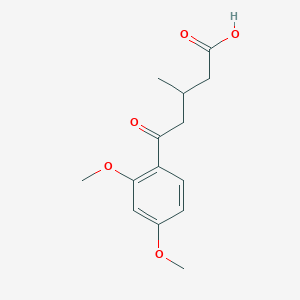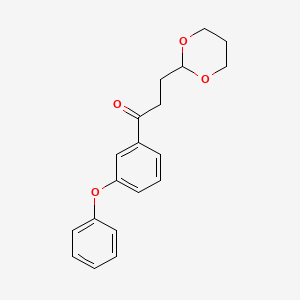
3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is an organic compound that features a 1,3-dioxane ring and a phenoxypropiophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The phenoxypropiophenone moiety can be introduced through nucleophilic aromatic substitution reactions, utilizing organolithium reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DMSO in the presence of ethylene glycol.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with organolithium reagents.
Common Reagents and Conditions
Oxidation: ReOCl3(PPh3)2 as a catalyst with DMSO and ethylene glycol.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium reagents like nBuLi or PhLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketals, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane derivatives: Compounds like 1,3,5-tris(1,3-dioxan-2-yl)-benzene.
Phenoxypropiophenone derivatives: Compounds with similar aromatic and ketone functionalities.
Uniqueness
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the phenoxypropiophenone moiety. This dual functionality provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(10-11-19-21-12-5-13-22-19)15-6-4-9-17(14-15)23-16-7-2-1-3-8-16/h1-4,6-9,14,19H,5,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJVACXQVQLQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646085 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-88-2 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)
